(3-Bromomethylphenoxy)trimethylsilane
Description
(3-Bromomethylphenoxy)trimethylsilane is an organosilicon compound featuring a phenoxy group substituted with a bromomethyl (–CH₂Br) moiety at the meta position, bonded to a trimethylsilyl (–Si(CH₃)₃) group. This structure combines the electrophilic reactivity of the bromomethyl group with the steric and electronic effects of the trimethylsilyl substituent.
Key characteristics:
- Molecular formula: Likely C₁₀H₁₅BrOSi (based on structural analogs, e.g., ).
- Reactivity: The bromomethyl group enables alkylation or nucleophilic substitution, while the silyl ether moiety may enhance stability or modulate reactivity in synthetic pathways .
- Applications: Potential use in cross-coupling reactions, intermediates for heterocycle synthesis, or as alkylating agents in medicinal chemistry .
Properties
Molecular Formula |
C10H15BrOSi |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
[3-(bromomethyl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C10H15BrOSi/c1-13(2,3)12-10-6-4-5-9(7-10)8-11/h4-7H,8H2,1-3H3 |
InChI Key |
YYKZQONAOZABTF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC(=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromomethylphenoxy)trimethylsilane can be synthesized through several methods. One common method involves the reaction of 3-bromomethylphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature to yield the desired product.
Industrial Production Methods
In industrial settings, the production of (3-Bromomethylphenoxy)trimethylsilane may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-Bromomethylphenoxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Reduction: Products include alcohols and hydrocarbons.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Scientific Research Applications
(3-Bromomethylphenoxy)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of silicon-based materials and coatings.
Biological Studies: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (3-Bromomethylphenoxy)trimethylsilane involves the reactivity of the bromomethyl and trimethylsilyl groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of silicon-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Structural Analogs: Bromophenyl- and Phenoxy-Substituted Silanes
Key Differences :
- Electron-withdrawing effects: Phenoxy groups increase polarity compared to phenyl analogs, influencing reaction rates in nucleophilic substitutions .
- Steric effects : Bulkier substituents (e.g., tert-butyl in ) hinder accessibility to reactive sites, whereas trimethylsilyl groups balance stability and reactivity .
Functional Group Analogs: Silyl Ethers and Trifluoromethyl Silanes
Key Differences :
- Reactivity profile: Bromomethylphenoxy derivatives act as alkylating agents, whereas trifluoromethyl silanes () enable fluorination. Allyl silanes stabilize carbocations via β-silicon effects .
- Thermal stability : Trimethylsilyl ethers generally resist hydrolysis under neutral conditions but cleave with acids or fluorides (e.g., ).
Difluorocarbene Precursors
Key Differences :
- Reaction conditions: TMSCF₂Br requires higher temperatures for carbene generation compared to bromomethylphenoxy silanes, which may react under milder conditions due to the labile C–Br bond .
- Product utility: Difluorocarbenes form cyclopropanes, while bromomethylphenoxy silanes yield alkylated products or ethers .
Data Tables
Table 1: Structural and Reactivity Comparison
| Property | (3-Bromomethylphenoxy)trimethylsilane | (3-Bromophenyl)trimethylsilane | (Trifluoromethyl)trimethylsilane |
|---|---|---|---|
| Key functional group | Bromomethylphenoxy + SiMe₃ | Bromophenyl + SiMe₃ | CF₃ + SiMe₃ |
| Electrophilicity | High (C–Br bond) | Moderate | High (CF₃ radical) |
| Typical reactions | Alkylation, etherification | Cross-coupling | Trifluoromethylation |
| Thermal stability | Moderate | High | High |
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